3-[(Piperidin-1-yl)methyl]-3-azaspiro[5.5]undecane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(PIPERIDIN-1-YLMETHYL)-3-AZASPIRO[55]UNDECANE-2,4-DIONE is a spirocyclic compound that features a unique structural motif combining a piperidine ring and a spiro[55]undecane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(PIPERIDIN-1-YLMETHYL)-3-AZASPIRO[5.5]UNDECANE-2,4-DIONE typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of a piperidine derivative with a suitable spirocyclic precursor under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(PIPERIDIN-1-YLMETHYL)-3-AZASPIRO[5.5]UNDECANE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
3-(PIPERIDIN-1-YLMETHYL)-3-AZASPIRO[5.5]UNDECANE-2,4-DIONE has several scientific research applications:
Mechanism of Action
The mechanism by which 3-(PIPERIDIN-1-YLMETHYL)-3-AZASPIRO[5.5]UNDECANE-2,4-DIONE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites, modulating the activity of its targets and influencing various biological processes .
Comparison with Similar Compounds
Similar Compounds
Spiro[5.5]undecane derivatives: These compounds share the spirocyclic framework but may have different substituents, leading to variations in their chemical and biological properties.
Piperidine derivatives: Compounds with a piperidine ring but lacking the spirocyclic structure.
Uniqueness
3-(PIPERIDIN-1-YLMETHYL)-3-AZASPIRO[5.5]UNDECANE-2,4-DIONE is unique due to its combination of a piperidine ring and a spiro[5.5]undecane framework. This dual structural motif imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
62550-92-9 |
---|---|
Molecular Formula |
C16H26N2O2 |
Molecular Weight |
278.39 g/mol |
IUPAC Name |
3-(piperidin-1-ylmethyl)-3-azaspiro[5.5]undecane-2,4-dione |
InChI |
InChI=1S/C16H26N2O2/c19-14-11-16(7-3-1-4-8-16)12-15(20)18(14)13-17-9-5-2-6-10-17/h1-13H2 |
InChI Key |
CSRFMNRNFVHBEC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CC(=O)N(C(=O)C2)CN3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.